molecular formula C6H9N3O2 B104193 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5

6-Amino-1,3-dimethyluracil

Cat. No. B104193
CAS RN: 6642-31-5
M. Wt: 155.15 g/mol
InChI Key: VFGRNTYELNYSKJ-UHFFFAOYSA-N
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Patent
US07148229B2

Procedure details

Commercially available 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione (10 mmol) was dissolved in 1:1 water/glacial acetic acid (50 mL total volume) at 80° C. and sodium nitrite (20 mmol) added in portions. After the addition was complete the reaction mixture was stirred at 80° C. for 1 hr. Cooled in ice for 30 mins then filtered and washed with water. The precipitate was dried in vacuo to give crude 6-amino-1,3-dimethyl-5-nitroso-1H-pyrimidine-2,4-dione as a red-violet colored solid which was of sufficient purity for subsequent use without additional purification (89%).
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[CH:3]=1.[N:12]([O-])=[O:13].[Na+]>O>[NH2:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[N:12]=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
NC1=CC(N(C(N1C)=O)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
Cooled in ice for 30 mins
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The precipitate was dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C(N(C(N1C)=O)C)=O)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.